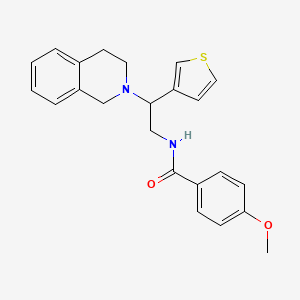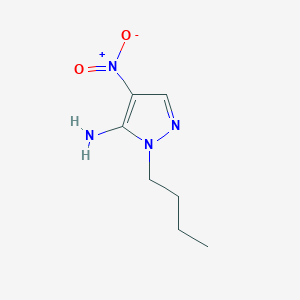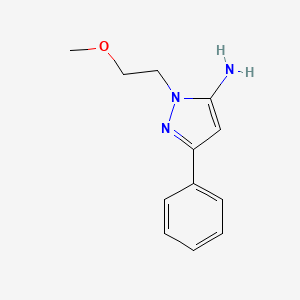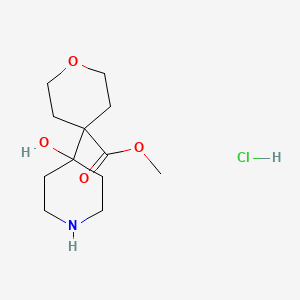
1-(3-Methoxypropyl)cyclopropanecarboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methoxypropyl)cyclopropanecarboxylic Acid is a chemical compound with the CAS Number: 1468755-84-1 . It has a molecular weight of 158.2 . The IUPAC name for this compound is 1-(3-methoxypropyl)cyclopropanecarboxylic acid . The InChI code for this compound is 1S/C8H14O3/c1-11-6-2-3-8(4-5-8)7(9)10/h2-6H2,1H3,(H,9,10) .
Molecular Structure Analysis
The InChI code for 1-(3-Methoxypropyl)cyclopropanecarboxylic Acid is 1S/C8H14O3/c1-11-6-2-3-8(4-5-8)7(9)10/h2-6H2,1H3,(H,9,10) . This indicates that the compound has a cyclopropane ring with a carboxylic acid group and a 3-methoxypropyl group attached to it.Physical And Chemical Properties Analysis
1-(3-Methoxypropyl)cyclopropanecarboxylic Acid is a solid at room temperature . It should be stored in a refrigerator .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Cyclopropane derivatives, including those related to 1-(3-Methoxypropyl)cyclopropanecarboxylic Acid, have been extensively studied for their unique reactivity and potential in synthesizing complex molecules. For instance, the asymmetric catalytic cyclopropenation process has been utilized to synthesize cis-disubstituted cyclopropanes, further leading to the creation of dehydroamino acids and dictyopterene C′, showcasing the compound's utility in complex organic syntheses (Imogaı̈ et al., 1998). Similarly, the study of substituent effects in the ionization of cis-2-substituted 1-cyclopropanecarboxylic acids provides insights into the electronic effects of various substituents on cyclopropane acids, which is crucial for understanding their reactivity and applications in synthesis (Kusuyama, 1979).
Analytical and Environmental Studies
In analytical chemistry, methods have been developed for monitoring pyrethroid metabolites, including cyclopropane-1-carboxylic acid derivatives, in human urine. This illustrates the compound's relevance in environmental health studies and its potential as a biomarker for exposure to specific chemical agents (Arrebola et al., 1999).
Material Science and Polymer Chemistry
Cyclopropane derivatives also play a role in material science and polymer chemistry. For example, Lewis Acid-catalyzed reactions involving arylmethylenecyclopropanes have been explored for constructing functionalized methylenecyclobutene, cyclobutane, and cyclopropane derivatives. These reactions are significant for developing new materials and chemicals with specific properties (Yao & Shi, 2007).
Biochemistry and Plant Biology
In the field of biochemistry, the identification of 1-(malonylamino) cyclopropane-1-carboxylic acid as a major conjugate of 1-aminocyclopropane-1-carboxylic acid in plants points to the role of cyclopropane derivatives in ethylene biosynthesis, highlighting their importance in plant biology and agriculture (Hoffman et al., 1982).
Safety and Hazards
The safety information for 1-(3-Methoxypropyl)cyclopropanecarboxylic Acid includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 . These suggest measures to prevent exposure and provide guidance on what to do if exposure occurs .
Propiedades
IUPAC Name |
1-(3-methoxypropyl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-11-6-2-3-8(4-5-8)7(9)10/h2-6H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHZXAIGIGCMMHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCC1(CC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxypropyl)cyclopropanecarboxylic Acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,5-dimethoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2682863.png)

![2-(1H-pyrazole-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2682868.png)

![4-Chloro-2-[(4-methylbenzyl)sulfonyl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2682871.png)
![4-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2682872.png)
![5-(2-fluorophenyl)indeno[1,2-d][1,3]thiazolo[3,2-a]pyrimidine-3,6(2H,5H)-dione](/img/structure/B2682874.png)


![1-{1-[4-(1H-pyrrol-1-yl)benzoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2682879.png)

![2-(4-Chlorophenyl)-4-[(2-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2682882.png)